4-Nitro-3-(piperidin-1-YL)benzoic acid

Medicinal Chemistry Synthetic Intermediate Regioselectivity

Researchers requiring precise regioisomeric building blocks face supply risks-substituting the 3-piperidinyl-4-nitro isomer with its regioisomer or morpholine analogs alters reactivity and SAR. 4-Nitro-3-(piperidin-1-yl)benzoic acid (CAS 1141473-72-4) eliminates this: • Orthogonal reactivity: -NO₂→-NH₂; -COOH for amide/ester coupling. • Validated scaffold for CFB inhibitors (PNH) & CCR5 antagonists. • CNS-favorable profile: XLogP3 2.8, TPSA 86.4 Ų vs. morpholine analog.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
Cat. No. B7973600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-3-(piperidin-1-YL)benzoic acid
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4/c15-12(16)9-4-5-10(14(17)18)11(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
InChIKeyLIFYDHHDVQSBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-3-(piperidin-1-yl)benzoic acid: Key Chemical Identity and Procurement Profile


4-Nitro-3-(piperidin-1-yl)benzoic acid (CAS 1141473-72-4) is a disubstituted benzoic acid derivative featuring a nitro group at the 4-position and a piperidine ring at the 3-position [1]. It belongs to the class of 4-nitrogen-substituted benzoic acids, a scaffold commonly employed as a synthetic intermediate in medicinal chemistry [2]. The compound has a molecular formula of C12H14N2O4 and a molecular weight of 250.25 g/mol, with a computed XLogP3 value of 2.8 [1]. Its commercial availability typically ranges from 95% to 98% purity from laboratory chemical suppliers .

Why 4-Nitro-3-(piperidin-1-yl)benzoic acid Cannot Be Casually Replaced by Regioisomers or Other Cyclic Amine Analogs


Substitution of 4-Nitro-3-(piperidin-1-yl)benzoic acid with its closest regioisomer, 3-nitro-4-(piperidin-1-yl)benzoic acid (CAS 26586-26-5), or with morpholine analogs (e.g., 4-morpholino-3-nitrobenzoic acid, CAS 26577-59-3) is not chemically equivalent. The specific 3-piperidinyl-4-nitro substitution pattern dictates the electron density distribution on the aromatic ring, which directly governs the reactivity in downstream transformations such as nucleophilic aromatic substitution, reduction, and cross-coupling reactions [1]. Furthermore, in biological systems, the position of the nitro group and the nature of the cyclic amine critically influence target binding. For instance, the piperidine moiety provides distinct lipophilicity and basicity compared to morpholine (XLogP3: 2.8 vs ~1.6 for morpholine analog), which can alter membrane permeability and protein binding [1][2]. Simply replacing this compound without verifying the substitution pattern risks failure in both synthetic pathway reproducibility and biological assay outcomes.

Quantitative Differentiation of 4-Nitro-3-(piperidin-1-yl)benzoic acid from Closest Analogs


Regioisomeric Purity and Positional Differentiation from 3-Nitro-4-(piperidin-1-yl)benzoic acid

The target compound, 4-nitro-3-(piperidin-1-yl)benzoic acid, is a distinct regioisomer of 3-nitro-4-(piperidin-1-yl)benzoic acid (CAS 26586-26-5). The nitro group is positioned para to the carboxylic acid in the target compound versus meta in the comparator. This regioisomeric difference significantly impacts the compound's reactivity, solubility, and biological interactions. Commercial sources confirm the target compound is available with up to 98% purity , while the comparator is typically offered at 95% purity by bulk suppliers [1].

Medicinal Chemistry Synthetic Intermediate Regioselectivity

Lipophilicity Differentiation: Piperidine vs. Morpholine Analog

The replacement of the piperidine ring with a morpholine ring produces 4-morpholino-3-nitrobenzoic acid (CAS 26577-59-3). The target compound has a computed partition coefficient (XLogP3) of 2.8 [1], which is significantly higher than that of the morpholine analog, typically around 1.6 for this chemotype [2]. This ~1.2 log unit increase in lipophilicity corresponds to approximately a 16-fold greater partition into octanol, which can substantially influence membrane permeability and non-specific protein binding.

Drug Design Physicochemical Property Lipophilicity

Topological Polar Surface Area and Hydrogen Bonding Potential

The target compound has a computed Topological Polar Surface Area (TPSA) of 86.4 Ų [1]. This property is critical for predicting oral bioavailability and blood-brain barrier penetration. In contrast, the morpholine analog (4-morpholino-3-nitrobenzoic acid) has a higher TPSA due to the additional oxygen atom in the morpholine ring, typically around 96 Ų [2]. The lower TPSA of the piperidine derivative suggests it may possess better membrane permeation characteristics, a key consideration for CNS-targeted programs.

Drug-likeness Physicochemical Property Permeability

Recommended Procurement Scenarios for 4-Nitro-3-(piperidin-1-yl)benzoic acid


Synthesis of Factor B Inhibitors for Complement-Mediated Diseases

Piperidine-substituted benzoic acids are a critical scaffold for complement factor B inhibitors, a target for paroxysmal nocturnal hemoglobinuria (PNH) and other complement-mediated diseases. The specific 3-piperidinyl-4-nitro substitution pattern of the target compound may serve as a key intermediate in generating novel inhibitors with improved potency and selectivity profiles [1]. Procuring this specific regioisomer is essential for reproducing the SAR trends described in recent patent literature.

Development of CNS-Penetrant Drug Candidates

With a TPSA of 86.4 Ų and XLogP3 of 2.8, this compound falls within the favorable physicochemical space for CNS drug candidates [2]. Medicinal chemists targeting neurodegenerative or psychiatric indications can use this building block to introduce the piperidine-nitrobenzoic acid fragment, which may enhance brain penetration compared to more polar analogs like the morpholine derivative.

Regioselective Diversification in Parallel Synthesis Libraries

The defined 4-nitro-3-piperidinyl substitution pattern allows for predictable and regioselective further functionalization. The nitro group can be selectively reduced to an amine for subsequent amide coupling or diazotization, while the carboxylic acid can be esterified or converted to amides [3]. This dual orthogonal reactivity makes it a valuable scaffold for generating diverse screening libraries when positional precision is required.

CCR5 Antagonist Intermediate for HIV Entry Inhibition Research

Derivatives of piperidine-substituted nitrobenzoic acids have been investigated as CCR5 receptor antagonists, a validated target for HIV entry inhibition [4]. While the parent acid itself is an intermediate, its specific substitution pattern is crucial for the final antagonist's binding mode. Selecting the correct regioisomer ensures fidelity in replicating published SAR campaigns.

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